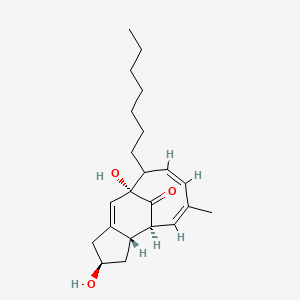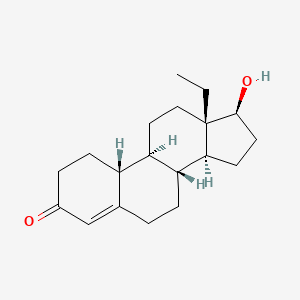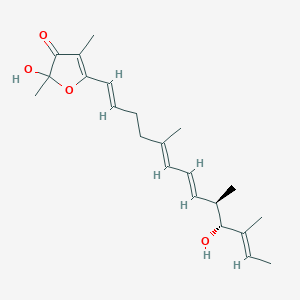
Actinofuranone B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Actinofuranone B is a natural product found in Streptomyces with data available.
Applications De Recherche Scientifique
Isolation and Characterization
Actinofuranone B is a polyketide isolated from the marine-derived Streptomyces strain CNQ766. Its structure was elucidated using NMR and other spectroscopic data, and its stereochemistry was determined through NOE data analysis and the Mosher's method (Cho et al., 2006).
Cytotoxicity Studies
Although Actinofuranone B specifically was not highlighted for cytotoxicity, closely related compounds like Actinofuranone C have been studied for their cytotoxic properties against cancer cells, such as the murine B16 melanoma cell line (Yang et al., 2019).
Bioactive Metabolites from Actinomycetes
Actinofuranones, as part of a larger group of metabolites produced by actinomycetes, have been studied for their diverse biological activities. This research is part of a broader exploration into the therapeutic applications of actinobacteria and their role in bioremediation and ecological balance (Singh & Dubey, 2018).
Anti-Inflammatory Effects
Actinofuranones D-I, isolated from Streptomyces gramineus, were studied for their anti-inflammatory effects. These compounds showed the ability to inhibit nitric oxide production and reduce proinflammatory cytokines in macrophage cells, suggesting potential anti-inflammatory applications (Ma et al., 2018).
Propriétés
Nom du produit |
Actinofuranone B |
|---|---|
Formule moléculaire |
C22H32O4 |
Poids moléculaire |
360.5 g/mol |
Nom IUPAC |
2-hydroxy-5-[(1E,5E,7E,9R,10R,11E)-10-hydroxy-5,9,11-trimethyltrideca-1,5,7,11-tetraenyl]-2,4-dimethylfuran-3-one |
InChI |
InChI=1S/C22H32O4/c1-7-16(3)20(23)17(4)13-10-12-15(2)11-8-9-14-19-18(5)21(24)22(6,25)26-19/h7,9-10,12-14,17,20,23,25H,8,11H2,1-6H3/b13-10+,14-9+,15-12+,16-7+/t17-,20+,22?/m1/s1 |
Clé InChI |
XRIPEGMJVMSEPF-MDLSLLCYSA-N |
SMILES isomérique |
C/C=C(\C)/[C@@H]([C@H](C)/C=C/C=C(\C)/CC/C=C/C1=C(C(=O)C(O1)(C)O)C)O |
SMILES canonique |
CC=C(C)C(C(C)C=CC=C(C)CCC=CC1=C(C(=O)C(O1)(C)O)C)O |
Synonymes |
actinofuranone B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




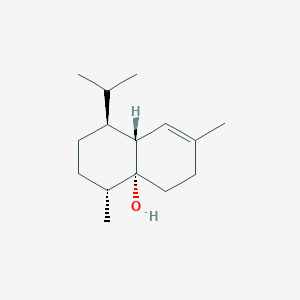
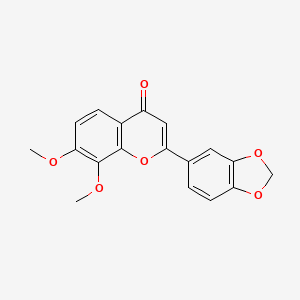
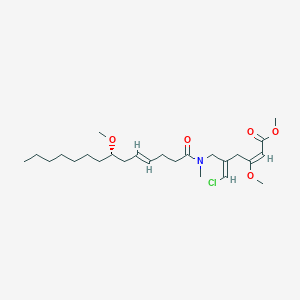

![methyl 2-[(1R,2S,4R,6R,9R,10S,11R,15R,18R)-6-(furan-3-yl)-7,9,11,15-tetramethyl-12,16-dioxo-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-10-yl]acetate](/img/structure/B1250979.png)
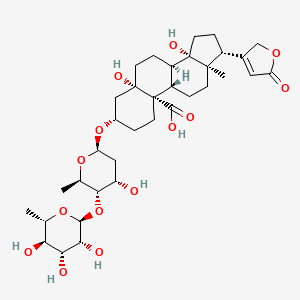
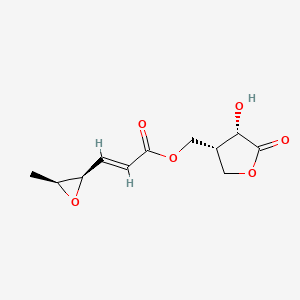
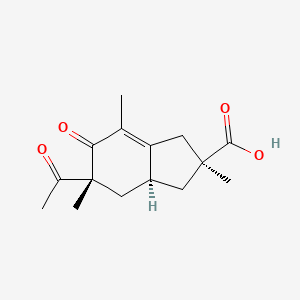
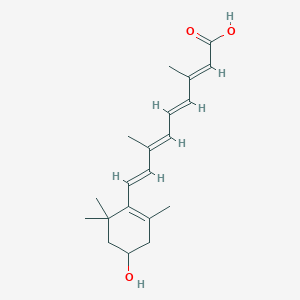
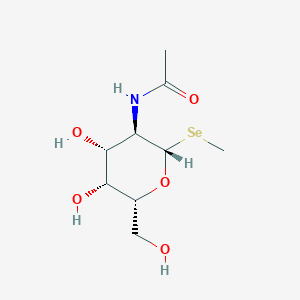
![(1S,3S,6S,6'R,8S,9E,14S,15S,16R,17R,18R,19S,20R,21E,25S,27R,29R)-16-[(2S,4S,5S,6S)-5-(dimethylamino)-4-hydroxy-6-methyloxan-2-yl]oxy-5,15,17,19,20-pentahydroxy-6'-[(2R)-2-hydroxybutyl]-6,14,18,20,29-pentamethylspiro[4,24,28-trioxatricyclo[23.3.1.03,8]nonacosa-9,21-diene-27,2'-oxane]-23-one](/img/structure/B1250988.png)
